Selenobetaine methyl ester is classified as an organoselenium compound. It is derived from selenobetaine, which is a methylated derivative of selenocysteine. The compound features a selenium atom bonded to a quaternary ammonium group, making it structurally similar to betaine, a naturally occurring compound found in various plants and animals. Selenobetaine methyl ester has garnered attention for its potential antioxidant properties and its role in selenium metabolism in biological systems .
The synthesis of selenobetaine methyl ester can be achieved through several methods, primarily involving the methylation of selenobetaine. One effective approach involves the reaction of selenobetaine with methyl iodide or dimethyl sulfate under basic conditions. The general reaction can be summarized as follows:
Key parameters for this synthesis include:
Alternative methods may involve the use of trimethylchlorosilane in combination with methanol, which has been reported to provide good yields for similar methyl ester syntheses .
The molecular structure of selenobetaine methyl ester can be depicted as follows:
The compound features a central selenium atom bonded to a nitrogen atom within a quaternary ammonium structure. The presence of the methyl ester group contributes to its solubility and reactivity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure and purity of the synthesized compound.
Selenobetaine methyl ester participates in various chemical reactions typical of organoselenium compounds. Notably, it can undergo hydrolysis to release selenol compounds under acidic or basic conditions. Additionally, it can react with nucleophiles due to the electrophilic nature of the selenium atom.
Key reactions include:
The mechanism of action for selenobetaine methyl ester primarily involves its role in selenium metabolism. Upon entering biological systems, it is metabolized into methylated forms of selenium, such as methyl selenide, which exhibit antioxidant properties. This metabolic conversion is crucial for the bioavailability and efficacy of selenium in biological systems.
Studies have shown that selenobetaine methyl ester can influence cellular viability and promote protective mechanisms against oxidative stress by modulating reactive oxygen species levels . The precise biochemical pathways remain an area of active research.
Selenobetaine methyl ester possesses distinct physical and chemical properties that make it suitable for various applications:
These properties are critical for its handling and application in laboratory settings.
Selenobetaine methyl ester has several scientific applications:
Selenobetaine methyl ester possesses a quaternary selenonium center with a fixed positive charge, rendering it a permanently cationic species under physiological conditions. Its systematic IUPAC name is methyl 2-(trimethylselenonio)acetate, reflecting the ester functional group and the trimethylselenonium moiety. The molecular formula is C5H11O2Se+, corresponding to a molecular weight of 182.11 g/mol [1] [3]. The selenonium cation imparts distinctive reactivity compared to neutral selenium compounds like selenomethionine or electronegative species such as selenite.
Table 1: Fundamental Chemical Identifiers of Selenobetaine Methyl Ester
Property | Value |
---|---|
CAS Registry Number | 102856-52-0 |
Molecular Formula | C5H11O2Se+ |
Molecular Weight | 182.11 g/mol |
Chemical Class | Methylated selenonium compound |
Charge | +1 (cationic) |
Research interest in selenobetaine methyl ester emerged in the late 20th century alongside investigations into selenium methylation as a metabolic pathway. It was first synthesized and characterized in the late 1980s to early 1990s as part of a broader effort to understand how selenium’s chemical speciation influences its biological activity. Key studies utilized this compound to test hypotheses about whether methylation represented detoxification or bioactivation of selenium [2] [4]. Unlike inorganic selenium salts studied since the 1930s, methylated forms like selenobetaine methyl ester provided tools to dissect selenium’s effects independent of redox cycling. Its inclusion in comparative toxicology and enzymology studies during this period helped establish that different chemical forms of selenium elicit distinct cellular responses [4] [7].
Selenobetaine methyl ester follows a specific metabolic pathway distinct from inorganic selenium compounds. Upon cellular uptake, it undergoes enzymatic hydrolysis to release dimethylselenide as its primary volatile metabolite. This contrasts markedly with sodium selenite, which generates hydrogen selenide (HSe-) during reductive metabolism [2] [7]. The direct production of dimethylselenide bypasses intermediary reduction steps, thereby avoiding the generation of redox-active selenium intermediates implicated in oxidative DNA damage [2].
Research using L1210 mouse leukemia cells demonstrated that exposure to 500 μM selenobetaine methyl ester achieved intracellular selenium concentrations comparable to 20 μM sodium selenite. Crucially, despite equivalent selenium accumulation, selenobetaine methyl ester did not induce DNA single-strand breaks detectable via alkaline elution assays. This absence of genotoxicity contrasted sharply with selenite, which significantly reduced DNA integrity at lower concentrations [2]. The compound’s ability to deliver high selenium levels without DNA fragmentation highlights the metabolic significance of its methylated structure.
Selenobetaine methyl ester also modulates key enzymes in polyamine biosynthesis. Intraperitoneal administration in rats (12 μmol/kg) significantly increased hepatic selenium content and induced activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis. However, this ODC induction did not consistently elevate polyamine levels (putrescine, spermidine, spermine), suggesting complex regulatory interference specific to methylated selenium metabolites [4]. This dissociation between enzyme induction and functional polyamine synthesis underscores the compound’s unique biochemical impact.
Table 2: Metabolic and Biological Responses to Selenobetaine Methyl Ester vs. Sodium Selenite
Parameter | Selenobetaine Methyl Ester | Sodium Selenite |
---|---|---|
Primary Metabolite | Dimethylselenide | Hydrogen selenide (HSe⁻) |
DNA Strand Breaks | Not induced (500 μM) | Induced (20 μM) |
ODC Enzyme Induction | Observed | Observed |
Polyamine Elevation | Minimal/Inconsistent | Significant |
Colony-Forming Inhibition | Observed without necrosis | Accompanied by necrosis |
Furthermore, selenobetaine methyl ester exhibits synergistic toxicity with arsenite, revealing interconnected detoxification pathways. Co-administration of subtoxic doses of arsenite (4 mg/kg) and selenobetaine methyl ester (0.5–2 mg Se/kg) in rats produced severe toxicity and mortality. This interaction was not observed with non-methylated selenium compounds (e.g., selenite, selenocystine) or sulfur analogs. This phenomenon suggests arsenite blocks further methylation of dimethylselenide, trapping it as a toxic intermediate [7]. Periodate-oxidized adenosine—an inhibitor of dimethylselenide formation—similarly enhanced selenobetaine methyl ester toxicity, supporting the hypothesis that disrupted methylation underlies this synergy [7].
While reducing acute necrotic cell death, selenobetaine methyl ester compromises long-term proliferative capacity. In L1210 cells, it inhibited colony-forming ability without impairing membrane integrity (dye exclusion) or inducing immediate cytotoxicity. This suggests methylated selenium may alter cellular replication or survival pathways through non-necrotic mechanisms, potentially involving epigenetic modulation or sustained metabolic alterations [2] [7].
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